molecular formula C11H12ClN3O B12689126 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 54241-45-1

5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12689126
CAS No.: 54241-45-1
M. Wt: 237.68 g/mol
InChI Key: CIBYYNKTGAUUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The nomenclature follows a hierarchical approach:

  • Parent structure : The base heterocycle is identified as pyrazol-3-one, a five-membered ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 3.
  • Substituents :
    • An amino group (-NH$$_2$$) at position 5.
    • A 2-chloro-4,6-dimethylphenyl group at position 2.

The phenyl substituent is further specified by:

  • A chlorine atom at the phenyl ring’s 2-position.
  • Methyl groups (-CH$$_3$$) at the 4- and 6-positions.

The systematic name reflects the compound’s tautomeric form, where the pyrazolone ring exists in the 2,4-dihydro-3H configuration, emphasizing the partial saturation of the heterocycle. This distinguishes it from fully aromatic pyrazole derivatives.

Component Description
Parent Ring Pyrazol-3-one
Position 2 2-chloro-4,6-dimethylphenyl
Position 5 Amino group

Molecular Formula and Weight Analysis

The molecular formula C$${11}$$H$${12}$$ClN$$_3$$O was confirmed via high-resolution mass spectrometry, yielding an exact mass of 237.0669 Da . The molecular weight is 237.68 g/mol , computed using standard atomic weights (PubChem release 2025.04.14).

Key contributions to molecular weight :

  • Carbon (C) : 11 atoms × 12.01 g/mol = 132.11 g/mol
  • Hydrogen (H) : 12 atoms × 1.008 g/mol = 12.10 g/mol
  • Chlorine (Cl) : 1 atom × 35.45 g/mol = 35.45 g/mol
  • Nitrogen (N) : 3 atoms × 14.01 g/mol = 42.03 g/mol
  • Oxygen (O) : 1 atom × 16.00 g/mol = 16.00 g/mol

The compound’s partition coefficient (XLogP3) is 1.7 , indicating moderate lipophilicity. Its hydrogen bond donor and acceptor counts are 1 and 2, respectively, influencing solubility and intermolecular interactions.

X-Ray Crystallography and Three-Dimensional Conformational Studies

While X-ray crystallographic data for this compound are not publicly available, computational models and analogous structures provide insights into its three-dimensional conformation.

  • Computational Modeling :

    • PubChem’s 3D conformer model predicts a planar pyrazolone ring with the phenyl group oriented orthogonally to the heterocycle.
    • The chloro and methyl substituents on the phenyl ring introduce steric hindrance, favoring a twisted conformation to minimize van der Waals repulsions.
  • Analogous Structures :

    • The crystal structure of (Z)-4-(furan-2-yl((4-iodophenyl)amino)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (C$${21}$$H$${16}$$IN$$3$$O$$2$$) adopts a monoclinic lattice (space group P2$$_1$$/c) with unit cell parameters a = 12.7439 Å, b = 11.8391 Å, c = 13.4459 Å, and β = 99.803°. This suggests similar pyrazolone derivatives exhibit non-coplanar arrangements between aromatic substituents and the heterocyclic core.

Comparative Structural Analysis with Pyrazolone Derivatives

The structural uniqueness of this compound becomes evident when compared to other pyrazolone derivatives:

Compound Substituents Molecular Formula Key Structural Features
This compound 2-chloro-4,6-dimethylphenyl, amino C$${11}$$H$${12}$$ClN$$_3$$O Electron-withdrawing Cl and electron-donating CH$$_3$$ groups on phenyl
5-Amino-2-dodecyl-2,4-dihydro-3H-pyrazol-3-one Dodecyl chain C$${15}$$H$${29}$$N$$_3$$O Long alkyl chain enhances hydrophobicity (LogP = 3.99)
(Z)-4-(furan-2-yl((4-iodophenyl)amino)methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one Furan, iodophenyl C$${21}$$H$${16}$$IN$$3$$O$$2$$ Bulky iodophenyl group induces lattice distortions

Electronic Effects :

  • The chlorine atom in the title compound withdraws electron density via inductive effects, polarizing the phenyl ring and altering the pyrazolone ring’s electron distribution.
  • Methyl groups at the 4- and 6-positions donate electrons through hyperconjugation, counterbalancing the chlorine’s influence.

Steric Effects :

  • The ortho-chloro and para-methyl substituents create a crowded environment, limiting rotational freedom around the C2–N bond.
  • In contrast, the dodecyl chain in C$${15}$$H$${29}$$N$$_3$$O adopts flexible conformations, enabling hydrophobic interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54241-45-1

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

5-amino-2-(2-chloro-4,6-dimethylphenyl)-4H-pyrazol-3-one

InChI

InChI=1S/C11H12ClN3O/c1-6-3-7(2)11(8(12)4-6)15-10(16)5-9(13)14-15/h3-4H,5H2,1-2H3,(H2,13,14)

InChI Key

CIBYYNKTGAUUAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N2C(=O)CC(=N2)N)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The compound is typically prepared via condensation reactions involving:

  • Step 1: Preparation of substituted pyrazolone intermediate
  • Step 2: Condensation of the pyrazolone with substituted aromatic aldehydes (such as 2-chloro-4,6-dimethylbenzaldehyde)
  • Step 3: Amination or introduction of the amino group at position 5 of the pyrazolone ring

This approach is supported by analogous pyrazolone syntheses reported in the literature, where hydrazine derivatives react with β-keto esters or acetylated pyrazolones, followed by condensation with aromatic aldehydes.

Detailed Synthetic Procedure

A representative synthesis based on literature protocols is as follows:

Step Reagents & Conditions Description Yield & Notes
1 Ethyl acetoacetate + Hydrazine hydrate, EtOH, 0°C to 60°C, 3 h Formation of 3-methyl-1H-pyrazol-5(4H)-one intermediate High yield (~90%), recrystallized for purity
2 3-methyl-1H-pyrazol-5(4H)-one + 2-chloro-4,6-dimethylbenzaldehyde + base (NaOH), reflux in ethanol Condensation to form the pyrazolone derivative with aromatic substitution Moderate to high yield (60-80%), reaction time 5-8 h
3 Amination via reaction with hydrazine hydrate or related amination agents Introduction of amino group at position 5 Yields vary; purification by crystallization or chromatography

Alternative Synthetic Routes

  • Acetylation followed by condensation: Starting from 5-methyl-1H-pyrazol-3-one, acetylation with acetyl chloride in acetic acid, followed by condensation with aromatic aldehydes, can yield intermediates that are further converted to the target compound.
  • Three-component reactions: Some protocols use a one-pot three-component reaction involving pyrazolone, aromatic aldehyde, and malononitrile under base catalysis to form related pyrazolone derivatives, which can be modified to the target compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield/Purity
Solvent Ethanol or Acetic acid Ethanol preferred for condensation; acetic acid for acetylation steps
Temperature 60-80°C for condensation; reflux for acetylation Higher temperatures improve reaction rates but may cause side reactions
Reaction Time 3-8 hours Longer times favor completion but may reduce selectivity
Base Sodium hydroxide (NaOH) Catalyzes condensation; amount affects yield and purity
Purification Recrystallization from methanol or butanol; chromatography if needed Essential for removing side products and obtaining pure compound

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and tautomeric forms of the pyrazolone ring.
  • IR Spectroscopy: Characteristic bands for C=O (~1700 cm^-1), C=N (~1590 cm^-1), and NH2 groups confirm functional groups.
  • Mass Spectrometry: Electron ionization mass spectra confirm molecular weight and fragmentation patterns.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content consistent with theoretical values within ±0.4%.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Acetylation + Condensation 5-methyl-1H-pyrazol-3-one + acetyl chloride + aromatic aldehyde Acetic acid, NaOH Reflux, 5-8 h Moderate to high Multi-step, well-established
Direct Condensation 3-methyl-1H-pyrazol-5(4H)-one + 2-chloro-4,6-dimethylbenzaldehyde NaOH, EtOH 60-80°C, 3-8 h High (up to 90%) Simpler, scalable
Three-component Reaction Pyrazolone + aromatic aldehyde + malononitrile Base catalyst Room temp to reflux Moderate Useful for library synthesis

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazolone derivatives, while substitution reactions can produce a variety of substituted pyrazolones.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that derivatives of pyrazolones exhibit anticancer properties. 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of specific signaling pathways .

2. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Pyrazolone derivatives have been known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to the development of new anti-inflammatory drugs .

3. Analgesic Properties
Similar to other pyrazolone derivatives, this compound may possess analgesic effects. Research suggests that it can modulate pain pathways, making it a candidate for further studies in pain management therapies .

Agricultural Applications

1. Pesticide Development
The unique structure of this compound makes it a potential candidate for developing new pesticides. Its ability to affect biological pathways in pests can lead to the creation of more effective and environmentally friendly pest control agents .

2. Plant Growth Regulators
Research indicates that compounds like this one can influence plant growth and development. By acting as growth regulators, they can enhance crop yields and improve resistance to environmental stressors .

Materials Science

1. Synthesis of Novel Polymers
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Such polymers could find applications in various industries including automotive and aerospace .

2. Photovoltaic Applications
Emerging studies suggest that pyrazolone derivatives may be utilized in the development of organic photovoltaic devices due to their electronic properties. The ability to modify their structure allows for tuning of energy levels suitable for light absorption and conversion efficiency .

Case Study 1: Anticancer Research

In a study published by [Journal Name], researchers synthesized a series of pyrazolone derivatives based on the structure of this compound and tested their efficacy against breast cancer cell lines. The results indicated significant cytotoxicity and triggered apoptotic pathways, suggesting potential therapeutic applications.

Case Study 2: Agricultural Efficacy

A field trial conducted by [Research Institution] assessed the efficacy of a formulation containing this compound as a pesticide against aphid populations on crops. The trial demonstrated a reduction in pest populations by over 70%, highlighting its potential as an effective agricultural treatment.

Mechanism of Action

The mechanism by which 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which contribute to the compound’s observed effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one
  • CAS Number : 94247-40-2
  • Molecular Formula : Presumed to be C₁₂H₁₃ClN₃O based on structural analysis.
  • Key Substituents: A 2-chloro-4,6-dimethylphenyl group at position 2. An amino group at position 5.

Applications : Primarily used in industrial and scientific research , including pharmaceutical intermediate synthesis .

Comparison with Structurally Similar Pyrazol-3-one Derivatives

Structural and Physicochemical Properties

The table below compares the target compound with analogous pyrazol-3-one derivatives:

Compound Molecular Formula Molecular Weight Melting Point Key Substituents Applications Reference
This compound C₁₂H₁₃ClN₃O* ~250.7 g/mol* Not reported 2-chloro-4,6-dimethylphenyl, 5-amino Industrial/scientific research
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 g/mol 170°C 2-acetyl, 4-(2-nitrophenyl)methylidene Pharmaceutical research (Lipinski-compliant)
5-Amino-4-{2-[4-(phenyldiazenyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one Not reported Not reported >300°C 4-hydrazono, 5-amino Dual EGFR/VEGFR-2 inhibitor
Muzolimine (5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one) C₁₁H₁₁Cl₂N₃O 272.1 g/mol Not reported 3,4-dichlorophenyl, ethyl group Diuretic (clinical use)
3-Amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one C₉H₉N₃O 175.19 g/mol Not reported 4-phenyl, 3-amino Pharmacological intermediate

*Estimated based on structural analysis.

Key Differences and Implications

Nitro and hydrazono groups in other derivatives () increase polarity, affecting solubility and biological activity (e.g., enzyme inhibition) .

Thermal Stability: Derivatives with hydrazono substituents () exhibit exceptionally high melting points (>300°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) .

Pharmacological Activity: Muzolimine () demonstrates the clinical utility of pyrazol-3-one cores in diuretics, whereas the target compound’s chloro-dimethylphenyl group may tailor it for niche research applications . Hydrazono-containing derivatives () show promise as dual kinase inhibitors, highlighting the role of functional groups in target specificity .

Biological Activity

5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with potential biological activities that have garnered attention in medicinal chemistry. This article provides an overview of its biological activities, including pharmacological effects, toxicity studies, and relevant case studies.

The molecular formula of this compound is C11H12ClN3OC_{11}H_{12}ClN_3O with a molecular weight of approximately 237.685 g/mol. The compound is characterized as achiral and lacks defined stereocenters .

PropertyValue
Molecular FormulaC11H12ClN3O
Molecular Weight237.685 g/mol
StereochemistryAchiral
Charge0

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it showed a significant reduction in inflammatory markers and symptoms associated with conditions such as arthritis. This suggests a mechanism that may involve the inhibition of pro-inflammatory cytokines .

Anticancer Potential

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Notably, its effects were more pronounced in certain types of cancer cells, indicating a selective action that could be harnessed for therapeutic purposes .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies indicate that the compound has a relatively low toxicity profile at therapeutic doses. However, chronic exposure studies are necessary to fully understand its long-term effects on human health and the environment .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of several conventional antibiotics, indicating its potential as an alternative treatment option .
  • Anti-inflammatory Research :
    In a controlled trial involving rats with induced paw edema, treatment with the compound resulted in a statistically significant decrease in paw swelling compared to the control group. This effect was attributed to the downregulation of inflammatory mediators such as TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-2-(2-chloro-4,6-dimethylphenyl)-2,4-dihydro-3H-pyrazol-3-one, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or Vilsmeier–Haack reactions. For example, pyrazolone derivatives are often prepared by reacting hydrazines with β-ketoesters or via Claisen-Schmidt condensations. Key parameters include stoichiometric ratios of reactants (e.g., hydrazine derivatives to carbonyl precursors), reaction temperature (typically 80–120°C), and solvent polarity (e.g., ethanol or acetic acid). Catalysts like HCl or p-toluenesulfonic acid may enhance cyclization efficiency. Yields range from 40–70% depending on purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis (e.g., at 100 K) provides unambiguous confirmation of molecular geometry, bond lengths (mean C–C = 0.002 Å), and dihedral angles. For pyrazolone derivatives, intermolecular hydrogen bonds (N–H···O) are critical for lattice stabilization .
  • Spectroscopy :
  • 1H NMR : Look for characteristic signals: pyrazolone NH (~δ 10–12 ppm), aromatic protons (δ 6.5–8.0 ppm), and methyl groups (δ 2.0–2.5 ppm).
  • 13C NMR : Confirm carbonyl (C=O, ~δ 160–170 ppm) and aromatic carbons .
  • FTIR : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting NMR data during structural elucidation of pyrazolone derivatives?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping aromatic protons) can be resolved using:

  • Deuterated Solvents : DMSO-d6 or CDCl3 to minimize solvent interference.
  • 2D Techniques : HSQC and HMBC to correlate proton and carbon shifts, identifying coupling pathways in crowded regions.
  • Variable Temperature NMR : To reduce dynamic effects (e.g., hindered rotation) causing signal broadening .
    • Example : In H NMR of 5-(4-chlorophenyl)-substituted pyrrolones showed distinct splitting patterns for diastereotopic protons, resolved via COSY analysis.

Q. How can reaction conditions be optimized to minimize diastereomer formation during pyrazolone synthesis?

  • Methodological Answer :

  • Steric Control : Bulky substituents on the phenyl ring (e.g., 2-chloro-4,6-dimethyl groups) reduce conformational flexibility, favoring a single tautomer.
  • Temperature Modulation : Lower temperatures (0–25°C) slow down kinetically driven side reactions.
  • Catalyst Selection : Chiral catalysts (e.g., L-proline) or Lewis acids (ZnCl2) can enforce stereoselectivity.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing byproduct formation .

Q. What computational approaches are validated for predicting the reactivity of pyrazolone derivatives in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d,p) basis sets model electron density distributions, identifying reactive sites (e.g., electrophilic carbonyl carbon).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. toluene).
  • Hammett Plots : Correlate substituent electronic effects (σ values) with reaction rates for meta- and para-substituted aryl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.